BenchChemオンラインストアへようこそ!

Ethyl 3-methyl-6-(2-methylbenzamido)benzofuran-2-carboxylate

NADPH oxidase Reactive oxygen species Inflammatory disease

Procure Ethyl 3-methyl-6-(2-methylbenzamido)benzofuran-2-carboxylate (CAS 923151-28-4) for your NADPH oxidase inhibitor screening or SAR campaigns. This benzofuran-2-carboxylate scaffold features a unique 6-(2-methylbenzamido) motif, introducing critical hydrogen-bonding capacity and a sterically differentiated ortho-tolyl group absent in simpler analogs. This structural differentiation can shift inhibitory potency by over an order of magnitude, making it an essential comparator for probing target selectivity. Demand a Certificate of Analysis confirming purity ≥95% to ensure reliable, reproducible results.

Molecular Formula C20H19NO4
Molecular Weight 337.375
CAS No. 923151-28-4
Cat. No. B2653222
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 3-methyl-6-(2-methylbenzamido)benzofuran-2-carboxylate
CAS923151-28-4
Molecular FormulaC20H19NO4
Molecular Weight337.375
Structural Identifiers
SMILESCCOC(=O)C1=C(C2=C(O1)C=C(C=C2)NC(=O)C3=CC=CC=C3C)C
InChIInChI=1S/C20H19NO4/c1-4-24-20(23)18-13(3)16-10-9-14(11-17(16)25-18)21-19(22)15-8-6-5-7-12(15)2/h5-11H,4H2,1-3H3,(H,21,22)
InChIKeyGTWTXUASIJHKIB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Ethyl 3-methyl-6-(2-methylbenzamido)benzofuran-2-carboxylate (CAS 923151-28-4): Compound Identity and Structural Context for Procurement Decision-Making


Ethyl 3-methyl-6-(2-methylbenzamido)benzofuran-2-carboxylate (CAS 923151-28-4) is a synthetic benzofuran-2-carboxylate derivative . It features a 3-methyl substitution on the benzofuran core, an ethyl ester at the 2-position, and a 2-methylbenzamido group at the 6-position via an amide linkage . Benzofuran-2-carboxylate derivatives are recognized as a privileged scaffold in medicinal chemistry, with representative members exhibiting NADPH oxidase inhibition, kinase modulation, and anticancer activity [1]. This specific compound has been noted in vendor documentation as an inhibitor of NADPH oxidase, an enzyme responsible for reactive oxygen species production .

Why Ethyl 3-methyl-6-(2-methylbenzamido)benzofuran-2-carboxylate Cannot Be Replaced by Generic Benzofuran-2-carboxylate Analogs


Benzofuran-2-carboxylate derivatives are a structurally diverse class whose biological activity is exquisitely sensitive to substitution pattern, particularly at the 3-, 5-, and 6-positions . The 6-(2-methylbenzamido) motif in this compound introduces both hydrogen-bonding capacity via the amide linkage and a sterically differentiated ortho-tolyl group that is absent in simpler analogs such as ethyl 3-methylbenzofuran-2-carboxylate (CAS 22367-82-4) or ethyl 6-amino-3-methylbenzofuran-2-carboxylate (the des-benzoyl precursor) . Published structure–activity relationship (SAR) studies on related benzofuran-2-carboxylate series demonstrate that substituent identity at the 6-position can shift inhibitory potency by over an order of magnitude and alter target selectivity profiles [1]. Consequently, generic substitution without empirical validation risks procurement of a compound with quantitatively and qualitatively different biological behavior.

Quantitative Differentiation Evidence for Ethyl 3-methyl-6-(2-methylbenzamido)benzofuran-2-carboxylate: Comparator-Based Analysis


NADPH Oxidase Inhibitory Activity: Differentiation from Apocynin and VAS2870 Based on Structural Class

This compound is classified by Toronto Research Chemicals as an inhibitor of NADPH oxidase, the enzyme complex responsible for regulated reactive oxygen species (ROS) production . Unlike the widely used NADPH oxidase inhibitor apocynin (IC₅₀ ~10 µM in neutrophil assays; mechanism dependent on myeloperoxidase-mediated activation) [1], this compound belongs to the benzofuran-2-carboxylate chemotype, which is structurally unrelated to methoxy-substituted acetophenones. The benzofuran scaffold offers a distinct pharmacophore that is not reliant on pro-drug activation by myeloperoxidase, a feature that confers potential advantages in experimental systems where MPO activity is variable or absent [2]. VAS2870, a pan-NOX inhibitor, suffers from off-target thiol reactivity due to covalent alkylation of cysteine residues [3]; the benzofuran-2-carboxylate chemotype represented by this compound is not known to act via covalent cysteine modification, though direct comparative selectivity data for this specific compound are currently unavailable in the public domain.

NADPH oxidase Reactive oxygen species Inflammatory disease

Structural Differentiation from Ethyl 6-Amino-3-methylbenzofuran-2-carboxylate: Impact of 6-Benzamido Substitution

The direct synthetic precursor, ethyl 6-amino-3-methylbenzofuran-2-carboxylate (CAS not assigned; Sigma-Aldrich T318639) , lacks the 2-methylbenzamido moiety. Acylation of the 6-amino group with 2-methylbenzoic acid introduces a hydrogen-bond-donating amide N–H, a hydrogen-bond-accepting carbonyl, and a sterically demanding ortho-tolyl ring. In published SAR studies on related benzofuran-2-carboxylate endothelin receptor antagonists, variation of the substituent at the position analogous to the 6-position produced IC₅₀ shifts from >10 µM to sub-micromolar, underscoring the quantitative impact of this substitution site on target engagement [1]. While compound-specific binding data are not publicly available, the structural divergence from the amino precursor is objectively defined by molecular formula (C₂₀H₁₉NO₄ vs. C₁₂H₁₃NO₃), molecular weight (337.37 vs. 219.24 g/mol), and lipophilicity (calculated logP increase of approximately +2.0 units) .

Medicinal chemistry Structure–activity relationship Benzofuran derivatives

Anticancer Activity Signal in Triple-Negative Breast Cancer Cells: Preliminary Comparison to 5-Fluorouracil

Vendor-reported in vitro screening data indicate that this compound exhibits antiproliferative activity against MDA-MB-231 triple-negative breast cancer cells with an IC₅₀ of approximately 0.126 µM, compared to the standard chemotherapeutic agent 5-fluorouracil (IC₅₀ = 17.02 µM) in the same assay format . This represents an approximately 135-fold difference in potency. However, the primary data source for this claim could not be independently verified in peer-reviewed literature or public databases at the time of this evidence guide compilation, and the assay conditions (treatment duration, seeding density, readout method) are not fully specified. Comparable benzofuran-2-carboxylate derivatives have shown MDA-MB-231 IC₅₀ values in the 0.5–30 µM range [1], suggesting that sub-micromolar potency is plausible but requires independent confirmation.

Anticancer MDA-MB-231 Triple-negative breast cancer

Physicochemical Differentiation: Purity, Appearance, and Handling Specifications

According to vendor specifications, this compound is supplied as a white to off-white solid with purity ≥95% (HPLC) . In contrast, the structurally related ethyl 6-amino-3-methylbenzofuran-2-carboxylate is listed as an AldrichCPR (custom pharmaceutical reagent) grade product without a specified purity threshold . For researchers requiring defined purity for quantitative pharmacology or analytical method development, the availability of a characterized solid with documented appearance and purity provides an operational advantage over less-defined intermediates. The compound's molecular formula (C₂₀H₁₉NO₄), molecular weight (337.37 g/mol), and predicted properties (estimated logP ~4.0–4.5, based on fragment contribution methods) are consistent with typical small-molecule lead compounds requiring DMSO solubilization for in vitro assays .

Quality control Compound handling Procurement specification

Recommended Application Scenarios for Ethyl 3-methyl-6-(2-methylbenzamido)benzofuran-2-carboxylate Based on Current Evidence


NADPH Oxidase Inhibitor Screening and Chemotype Expansion

This compound is suitable for laboratories conducting NADPH oxidase inhibitor screening campaigns who seek to diversify beyond the well-characterized apocynin/VAS scaffold classes. Its benzofuran-2-carboxylate chemotype offers a non-catechol, putatively non-covalent pharmacophore for NOX inhibition . Recommended use includes parallel testing against apocynin and a pan-NOX inhibitor (e.g., VAS2870 or GKT137831) in ROS detection assays (Amplex Red, luminol-based, or DHE fluorescence) to establish chemotype-specific potency and NOX isoform selectivity. Given the absence of public IC₅₀ data, initial screening at 0.1–100 µM is advised.

Structure–Activity Relationship Studies on 6-Substituted Benzofuran-2-Carboxylates

The compound serves as a key analog in SAR campaigns exploring the impact of 6-position amide substitution on the benzofuran-2-carboxylate scaffold. Direct comparator compounds include ethyl 6-amino-3-methylbenzofuran-2-carboxylate (the des-benzoyl precursor; Sigma-Aldrich T318639) and ethyl 3-methylbenzofuran-2-carboxylate (CAS 22367-82-4, lacking 6-substitution entirely). Systematic variation of the benzoyl substituent (e.g., 2-methyl, 4-methyl, 2-chloro, 4-fluoro analogs) can map the steric and electronic requirements for target engagement, using the target compound as the ortho-methyl reference point.

Anticancer Lead Exploration in Hormone-Independent Breast Cancer Models

Based on preliminary vendor-reported antiproliferative activity against MDA-MB-231 triple-negative breast cancer cells, this compound may be considered for inclusion in focused anticancer screening libraries targeting hormone-independent breast cancer subtypes. Recommended experimental workflow: (1) independent IC₅₀ determination in MDA-MB-231, MCF-7, and a non-tumorigenic mammary epithelial line (e.g., MCF-10A); (2) selectivity index calculation; (3) comparison with standard-of-care agents (doxorubicin, paclitaxel) in the same assay format. Procurement should be accompanied by a requirement for a certificate of analysis confirming purity ≥95%.

Inflammatory Disease Model Probe Development

Given the reported NADPH oxidase inhibitory activity and the established role of NOX-derived ROS in inflammatory pathology, this compound may be evaluated as a probe molecule in cellular and in vivo models of inflammation. Relevant models include LPS-stimulated macrophage ROS production, TNF-α-induced endothelial oxidative stress, and rodent models of carrageenan-induced paw edema or DSS-induced colitis. The compound should be benchmarked against apocynin (with appropriate controls for myeloperoxidase-dependence) and a NOX2-selective inhibitor where available [1].

Quote Request

Request a Quote for Ethyl 3-methyl-6-(2-methylbenzamido)benzofuran-2-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.